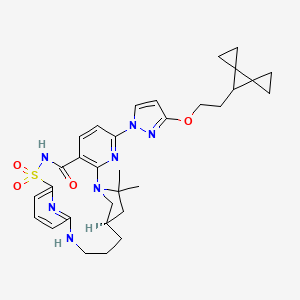

(R)-Vanzacaftor

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C32H39N7O4S |

|---|---|

分子量 |

617.8 g/mol |

IUPAC名 |

(14R)-8-[3-(2-dispiro[2.0.24.13]heptan-7-ylethoxy)pyrazol-1-yl]-12,12-dimethyl-2,2-dioxo-2λ6-thia-3,9,11,18,23-pentazatetracyclo[17.3.1.111,14.05,10]tetracosa-1(22),5(10),6,8,19(23),20-hexaen-4-one |

InChI |

InChI=1S/C32H39N7O4S/c1-30(2)19-21-5-4-16-33-24-6-3-7-27(34-24)44(41,42)37-29(40)22-8-9-25(35-28(22)38(30)20-21)39-17-10-26(36-39)43-18-11-23-31(12-13-31)32(23)14-15-32/h3,6-10,17,21,23H,4-5,11-16,18-20H2,1-2H3,(H,33,34)(H,37,40)/t21-/m1/s1 |

InChIキー |

VCSUIBJKYCVWNF-OAQYLSRUSA-N |

異性体SMILES |

CC1(C[C@H]2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C |

正規SMILES |

CC1(CC2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Molecular Interface: A Technical Guide to the (R)-Vanzacaftor Binding Site on F508del-CFTR

For Immediate Release

This technical guide provides a comprehensive analysis of the binding site and mechanism of action of (R)-Vanzacaftor (VX-121), a next-generation corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically in the context of the F508del mutation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cystic fibrosis and the development of novel therapeutics.

Executive Summary

Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the CFTR gene, with the deletion of phenylalanine at position 508 (F508del) being the most prevalent. This mutation leads to misfolding and premature degradation of the CFTR protein, resulting in a significant reduction of the protein at the cell surface. This compound is a key component of a triple-combination therapy that has demonstrated significant clinical benefit. It acts as a CFTR corrector, facilitating the processing and trafficking of F508del-CFTR to the cell membrane. While direct structural evidence for the Vanzacaftor binding site is not yet publicly available, compelling data from structurally similar correctors and its classification as a Type III corrector strongly suggest a putative binding site on the first nucleotide-binding domain (NBD1) of the F508del-CFTR protein. This guide synthesizes the available evidence to propose a model of Vanzacaftor's interaction with F508del-CFTR and details the experimental approaches used to characterize such interactions.

This compound: Mechanism of Action

This compound is a CFTR corrector that enhances the amount of functional F508del-CFTR at the cell surface.[1][2][3] It is administered as part of a triple combination therapy, which also includes tezacaftor (a Type I corrector) and deutivacaftor (a potentiator).[4][5] Vanzacaftor and tezacaftor bind to different sites on the CFTR protein, leading to an additive effect in the correction of the F508del-CFTR processing defect.

Vanzacaftor is classified as a next-generation, Type III CFTR corrector due to its structural similarities to elexacaftor (VX-445). Type III correctors are understood to act by directly binding to and stabilizing the NBD1 domain of the CFTR protein. This stabilization is crucial for overcoming the folding defect caused by the F508del mutation.

The Putative this compound Binding Site on F508del-CFTR

In the absence of a co-crystal or cryo-electron microscopy (cryo-EM) structure of Vanzacaftor bound to F508del-CFTR, the binding site of the structurally and functionally similar corrector, elexacaftor, provides the most reliable model for a putative Vanzacaftor binding pocket.

Cryo-EM studies of elexacaftor have revealed that it binds to a pocket on the NBD1 domain. This binding site is allosteric, meaning it is distant from the F508del mutation site but influences the overall conformation and stability of the NBD1 domain. The binding of elexacaftor is thought to facilitate the proper assembly of NBD1 with other domains of the CFTR protein, a critical step that is impaired by the F508del mutation.

Based on this evidence, it is hypothesized that This compound binds to a similar allosteric pocket on the NBD1 domain of F508del-CFTR. This interaction is believed to stabilize the NBD1 domain, thereby rescuing the protein from its premature degradation and allowing for its successful trafficking to the cell surface.

Synergistic Correction with Tezacaftor

The triple combination therapy's enhanced efficacy stems from the synergistic action of Vanzacaftor and tezacaftor. Tezacaftor is a Type I corrector that binds to a distinct site on the first transmembrane domain (TMD1) of CFTR. This binding event stabilizes the TMD1, which is also destabilized by the F508del mutation.

The dual-site binding of Vanzacaftor (at NBD1) and tezacaftor (at TMD1) provides a more comprehensive correction of the F508del-CFTR folding defect than either agent alone. This synergistic mechanism underscores the complexity of the F508del-CFTR misfolding and the rationale for combination therapies.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its therapeutic combination.

Table 1: Clinical Efficacy of Vanzacaftor/Tezacaftor/Deutivacaftor in Patients with at least one F508del mutation (Phase 3 Clinical Trials)

| Parameter | Vanzacaftor Combination Group | Elexacaftor/Tezacaftor/Ivacaftor Group | Study |

| Absolute change in ppFEV1 from baseline (percentage points) | +0.5 | +0.3 | SKYLINE 102 |

| Absolute change in ppFEV1 from baseline (percentage points) | +0.2 | 0.0 | SKYLINE 103 |

| Mean absolute change in sweat chloride (mmol/L) | -8.6 (from a baseline on Trikafta) | N/A | RIDGELINE 105 (ages 6-11) |

| % of patients with sweat chloride < 60 mmol/L | 86% | 77% | SKYLINE 102 & 103 (pooled) |

| % of patients with sweat chloride < 30 mmol/L | 31% | 23% | SKYLINE 102 & 103 (pooled) |

Table 2: In Vitro Potency of this compound

| Assay | Cell Type | Measurement | EC50 | Reference |

| K+ Secretion Stimulation | Human Bronchial Epithelial (HBE) cells | Paxilline-sensitive K+ current | 4.4 µM |

Note: This assay measures an off-target effect on BKCa channels but provides an indication of the compound's potency in a cellular context.

Experimental Protocols

The characterization of CFTR correctors like this compound relies on a suite of well-established biochemical and functional assays.

Western Blotting for CFTR Maturation

This assay is used to assess the ability of a corrector to rescue the processing of F508del-CFTR from its core-glycosylated form (Band B, ~150 kDa) in the endoplasmic reticulum to its complex-glycosylated, mature form (Band C, ~170 kDa) that has trafficked through the Golgi apparatus.

Protocol:

-

Cell Culture and Treatment: Plate human bronchial epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) and culture to confluence. Treat cells with varying concentrations of this compound (or in combination with tezacaftor) for 24-48 hours at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate on a 6-8% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for CFTR, followed by an HRP-conjugated secondary antibody.

-

Visualization: Detect the CFTR bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The ratio of Band C to Band B is quantified to determine the extent of correction.

Ussing Chamber Assay for Transepithelial Ion Transport

The Ussing chamber is the gold standard for measuring CFTR-mediated chloride transport across polarized epithelial monolayers.

Protocol:

-

Cell Culture: Culture primary human bronchial epithelial cells from CF patients (F508del/F508del) on permeable supports until a polarized monolayer with high transepithelial resistance is formed.

-

Corrector Treatment: Treat the monolayers with this compound for 24-48 hours.

-

Ussing Chamber Measurement: Mount the permeable supports in Ussing chambers. Bathe both apical and basolateral surfaces with Krebs-bicarbonate Ringer's solution at 37°C and gassed with 95% O2/5% CO2.

-

Short-Circuit Current (Isc) Recording: Clamp the transepithelial voltage to 0 mV and record the Isc.

-

Pharmacological Modulation:

-

Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

-

Add a cAMP agonist cocktail (e.g., forskolin and IBMX) to the basolateral side to activate CFTR.

-

Add a CFTR potentiator (e.g., deutivacaftor or VX-770) to the apical chamber to maximally open the corrected CFTR channels.

-

Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc in response to the CFTR activators and inhibitors is used to quantify the function of the corrected F508del-CFTR.

Site-Directed Mutagenesis

This technique is crucial for identifying specific amino acid residues that are critical for corrector binding. Although not yet reported for Vanzacaftor, this method would be instrumental in confirming its putative binding site on NBD1.

Protocol:

-

Mutagenesis: Introduce point mutations in the cDNA of F508del-CFTR at residues hypothesized to be part of the Vanzacaftor binding pocket using a PCR-based method.

-

Expression: Transfect cells (e.g., HEK293 or Fischer rat thyroid cells) with the mutated F508del-CFTR constructs.

-

Functional and Biochemical Analysis: Evaluate the ability of Vanzacaftor to correct the maturation and function of the mutated F508del-CFTR using Western blotting and functional assays (e.g., Ussing chamber or iodide efflux assay).

-

Data Interpretation: A loss of Vanzacaftor's corrective effect upon mutation of a specific residue would strongly suggest that this residue is part of its binding site.

Conclusion

This compound is a novel, potent CFTR corrector that, in combination with tezacaftor and deutivacaftor, significantly improves clinical outcomes for individuals with cystic fibrosis carrying the F508del mutation. While its precise binding site on F508del-CFTR awaits direct structural elucidation, the available evidence strongly supports a model where Vanzacaftor binds to an allosteric site on the NBD1 domain. This binding event stabilizes the domain, and in synergy with the TMD1-stabilizing effect of tezacaftor, promotes the proper folding and trafficking of the F508del-CFTR protein to the cell surface. Further research, including cryo-EM studies of the Vanzacaftor-CFTR complex and detailed site-directed mutagenesis, will be invaluable in confirming this putative binding site and further refining our understanding of its mechanism of action. This knowledge will be instrumental in the rational design of future, even more effective, CFTR modulators.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vanzacaftor|CFTR Corrector for Research [benchchem.com]

- 3. pahealthwellness.com [pahealthwellness.com]

- 4. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Stereoselective Activity of Vanzacaftor Enantiomers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanzacaftor is a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector molecule developed for the treatment of cystic fibrosis (CF). As a chiral molecule, Vanzacaftor exists as two non-superimposable mirror images, the (R) and (S) enantiomers. In drug development, it is crucial to understand the pharmacological activity of individual stereoisomers, as they can exhibit significantly different efficacy, potency, and off-target effects. This technical guide provides an in-depth analysis of the distinct biological activities of (R)-Vanzacaftor and (S)-Vanzacaftor, with a focus on their primary target, the CFTR protein, and an identified off-target, the large-conductance calcium-activated potassium (BK) channel.

Core Findings on Stereoisomer Activity

Recent research has elucidated a clear functional differentiation between the two enantiomers of Vanzacaftor. The (S)-enantiomer is responsible for the desired CFTR correction, while the (R)-enantiomer lacks this activity but exhibits a pronounced effect on BK channel potentiation. This stereoselective activity has significant implications for the therapeutic application and potential side-effect profile of Vanzacaftor.

Data Presentation: this compound vs. (S)-Vanzacaftor

The following tables summarize the available quantitative and qualitative data on the activity of the Vanzacaftor stereoisomers on their primary and secondary targets.

Table 1: Comparative Activity on F508del-CFTR Correction

| Stereoisomer | Activity | Quantitative Data (if available) | Method | Source |

| (S)-Vanzacaftor | Corrects F508del-CFTR trafficking and function. | Data on specific EC50 values for CFTR correction are not publicly available. Functional assays show a significant increase in CFTR-mediated chloride transport.[1] | Transepithelial Cl⁻ current measurements in Fisher rat thyroid (FRT) cells expressing F508del-CFTR. Immunoblotting to detect mature CFTR protein (Band C). | [1][2] |

| This compound | Does not correct F508del-CFTR. Competitively inhibits the corrective effect of (S)-Vanzacaftor. | Fails to increase transepithelial Cl⁻ current or induce the appearance of mature CFTR (Band C) on immunoblots. | Transepithelial Cl⁻ current measurements in FRT cells expressing F508del-CFTR. Immunoblotting. | [1][2] |

Table 2: Comparative Activity on BK Channel Potentiation

| Stereoisomer | Activity | Quantitative Data | Method | Source |

| (S)-Vanzacaftor | Acutely activates and potentiates BK channels. More efficacious in acute activation. | Increases basal BK activity >1,000-fold over control in Xenopus oocytes. Detectable activity at concentrations as low as 50 nM. | Whole-cell patch-clamp recording in primary human bronchial epithelial cells and Xenopus oocytes expressing BK channels. | |

| This compound | Acutely activates and potentiates BK channels. More efficacious in long-term potentiation. | Increases BK activity acutely by 455-fold at 5 µM. Sustained potentiation observed after 24-hour exposure. | Whole-cell patch-clamp recording in primary human bronchial epithelial cells and Xenopus oocytes expressing BK channels. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Vanzacaftor stereoisomer activity.

Protocol 1: F508del-CFTR Correction Assay in FRT Cells

Objective: To assess the ability of Vanzacaftor stereoisomers to correct the trafficking defect of F508del-CFTR and restore its function as a chloride channel.

1. Cell Culture:

- Fisher rat thyroid (FRT) cells stably expressing the F508del-CFTR mutation are cultured on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

2. Compound Incubation:

- Cells are treated with either (S)-Vanzacaftor, this compound, or a vehicle control (e.g., DMSO) in the basolateral medium.

- A typical concentration range for testing is 1-10 µM.

- Incubation is carried out for 16-24 hours at 37°C to allow for CFTR correction.

3. Transepithelial Chloride Current Measurement (Ussing Chamber):

- The permeable supports with the cell monolayers are mounted in an Ussing chamber.

- The basolateral and apical sides are bathed in symmetrical Ringer's solution.

- To isolate CFTR-mediated currents, a chloride gradient is established by replacing the apical solution with a low-chloride solution.

- Amiloride (100 µM) is added to the apical side to block epithelial sodium channels (ENaC).

- CFTR is activated by adding a cAMP agonist, such as forskolin (10-20 µM), to the basolateral side.

- A CFTR potentiator, like genistein (50 µM) or VX-770 (ivacaftor), can be added to the apical side to maximize channel opening.

- The short-circuit current (Isc), a measure of net ion transport, is recorded. An increase in Isc upon CFTR activation indicates functional rescue.

- Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the observed current is CFTR-dependent.

4. Immunoblotting for CFTR Maturation:

- Following compound incubation, cells are lysed, and total protein is quantified.

- Proteins are separated by SDS-PAGE and transferred to a membrane.

- The membrane is probed with a primary antibody specific for CFTR.

- A secondary antibody conjugated to a detectable marker (e.g., HRP) is used for visualization.

- The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form that has trafficked through the Golgi (Band C) are identified by their molecular weight. A successful corrector will show an increase in the intensity of Band C.

Protocol 2: BK Channel Potentiation Assay

Objective: To measure the potentiation of BK channel activity by Vanzacaftor stereoisomers.

1. Cell Preparation:

- Primary human bronchial epithelial (HBE) cells are cultured, or a cell line heterologously expressing the α-subunit of the BK channel (e.g., HEK293 cells) is used.

- For HBE cells, they are typically cultured on permeable supports to form a polarized monolayer.

2. Whole-Cell Patch-Clamp Recording:

- A glass micropipette with a small tip diameter is filled with an intracellular solution and brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

- The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell (whole-cell configuration).

- The membrane potential is clamped at a specific voltage (e.g., -80 mV).

- A voltage protocol (e.g., voltage steps from -80 mV to +80 mV) is applied to elicit BK channel currents.

- The baseline BK current is recorded.

- (S)-Vanzacaftor or this compound is perfused into the bath solution at a desired concentration.

- The effect of the compound on the BK channel current is recorded. An increase in the outward current indicates channel potentiation.

- To confirm that the observed current is mediated by BK channels, a specific BK channel blocker, such as paxilline or iberiotoxin, can be applied at the end of the experiment.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Differential signaling pathways of (S)- and this compound.

Experimental Workflow Diagram

Caption: Workflow for assessing F508del-CFTR correction by Vanzacaftor stereoisomers.

References

Pharmacological Profile of (R)-Vanzacaftor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanzacaftor (VX-121) is a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. It is a component of the triple-combination therapy ALYFTREK®, used in conjunction with tezacaftor and deutivacaftor, for the treatment of cystic fibrosis in patients with at least one F508del mutation or other responsive mutations.[1][2] Vanzacaftor exists as two enantiomers, (S)-Vanzacaftor (S-VX-121) and (R)-Vanzacaftor (R-VX-121). While the clinically utilized form is the S-enantiomer, which acts as a CFTR corrector, the R-enantiomer exhibits a distinct and interesting pharmacological profile centered on the potentiation of the large-conductance calcium-activated potassium (BKCa) channel.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with comparative data for (S)-Vanzacaftor where available.

Mechanism of Action

The two enantiomers of Vanzacaftor possess fundamentally different primary mechanisms of action.

(S)-Vanzacaftor: The CFTR Corrector

(S)-Vanzacaftor functions as a CFTR corrector, addressing the underlying protein folding and trafficking defect caused by mutations like F508del.[4] It binds to the misfolded CFTR protein, facilitating its proper conformation and enabling its transit from the endoplasmic reticulum to the cell surface. This action is additive to that of tezacaftor, another CFTR corrector that binds to a different site on the CFTR protein. The increased quantity of functional CFTR protein at the cell surface is then acted upon by a CFTR potentiator, such as deutivacaftor, which increases the channel's open probability.

This compound: The BKCa Channel Potentiator

In contrast, this compound does not correct or potentiate CFTR function. Instead, it has been identified as a potent potentiator of BKCa channels. These channels are crucial in various physiological processes, including the regulation of airway surface liquid volume. By activating BKCa channels, this compound can increase potassium secretion, which in turn can enhance the electrochemical driving force for chloride efflux through other channels, a mechanism that could be beneficial in cystic fibrosis. Interestingly, this compound can compete with (S)-Vanzacaftor and inhibit its CFTR correction effects, suggesting it may associate with the CFTR protein without promoting its correction.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the enantiomers of Vanzacaftor.

Table 1: In Vitro Potency

| Compound | Target | Assay Type | Result | Reference |

| This compound | BKCa Channel | Electrophysiology (Xenopus oocytes) | 455-fold increase in BK activity at 5 µM | |

| (S)-Vanzacaftor | BKCa Channel | Electrophysiology (Xenopus oocytes) | >1,000-fold increase in BK activity | |

| (S)-Vanzacaftor | F508del-CFTR | Ussing Chamber (HBE cells) | EC50 for K+ current stimulation: 4.4 µM |

HBE: Human Bronchial Epithelial

Table 2: Pharmacokinetic Parameters of Vanzacaftor (enantiomer not specified in all sources)

| Parameter | Value | Species/Conditions | Reference |

| Tmax | ~7.8 hours | Human | |

| Effective Half-life | ~92.8 hours | Human | |

| Protein Binding | >99% | Human Plasma | |

| Metabolism | Primarily CYP3A4 and CYP3A5 | Human |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below.

Ussing Chamber Electrophysiology for CFTR and BKCa Channel Activity

This technique is considered the gold standard for measuring ion transport across epithelial tissues.

-

Cell Culture: Human bronchial epithelial (HBE) cells from patients with CF (homozygous for F508del) are cultured on permeable supports until a confluent and polarized monolayer is formed.

-

Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers. Both chambers are filled with a physiological Ringer's solution, warmed to 37°C, and gassed with 95% O2 / 5% CO2.

-

Measurement of CFTR Activity ((S)-Vanzacaftor):

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), representing net ion transport, is measured.

-

To isolate CFTR-mediated chloride secretion, the epithelial sodium channel (ENaC) is blocked with amiloride added to the apical chamber.

-

(S)-Vanzacaftor (in combination with a potentiator like forskolin) is added to assess the increase in Isc, indicating CFTR correction and subsequent channel activity.

-

-

Measurement of BKCa Activity ((R)- and (S)-Vanzacaftor):

-

A basolateral-to-apical potassium gradient is established.

-

The basolateral membrane is permeabilized using an agent like nystatin to allow direct access to basolateral channels.

-

The test compound ((R)- or (S)-Vanzacaftor) is added, and the increase in potassium current is measured.

-

Specificity is confirmed by the addition of a BKCa channel blocker, such as paxilline, which should inhibit the induced current.

-

Patch-Clamp Electrophysiology for Single-Channel BKCa Activity

This technique allows for the direct measurement of ion flow through individual BKCa channels.

-

Cell Preparation: HEK293 cells heterologously expressing the α-subunit of the BKCa channel are used.

-

Pipette and Solutions: Borosilicate glass micropipettes are filled with an appropriate intracellular solution. The extracellular solution is placed in the bath.

-

Recording:

-

A high-resistance seal ("giga-seal") is formed between the micropipette and the cell membrane.

-

The patch of membrane under the pipette can be excised to create an "inside-out" patch, allowing for the direct application of test compounds to the intracellular face of the channel.

-

The membrane potential is clamped at a specific voltage, and the current flowing through single BKCa channels is recorded in the presence and absence of this compound.

-

Channel open probability (Po) and conductance are calculated to quantify the effect of the compound.

-

Wire Myography for Vasodilation Assessment

This ex vivo technique is used to measure the effect of compounds on vascular tone.

-

Tissue Preparation: Small arteries (e.g., mouse mesenteric arteries) are dissected and mounted on two small wires in a myograph chamber.

-

Experimental Setup: The chamber is filled with a physiological salt solution, maintained at 37°C, and gassed. One wire is connected to a force transducer to measure isometric tension, and the other is attached to a micrometer to control the stretch of the vessel.

-

Procedure:

-

The artery is pre-constricted with an agent like phenylephrine to induce a stable tone.

-

This compound is added in a cumulative concentration-response manner, and the resulting relaxation (decrease in tension) is recorded.

-

To confirm the mechanism, the experiment can be repeated in the presence of a BKCa channel blocker (e.g., paxilline) to observe if the vasodilation is attenuated.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Distinct mechanisms of action for (S)- and this compound.

Caption: Ussing chamber experimental workflow.

Caption: Patch-clamp experimental workflow for BKCa channels.

Conclusion

This compound displays a unique pharmacological profile, distinct from its clinically developed S-enantiomer. While (S)-Vanzacaftor acts as a CFTR corrector, this compound is a potent potentiator of BKCa channels with no demonstrable CFTR correction or potentiation activity. This off-target effect, also observed with the S-enantiomer, highlights the complex pharmacology of this new class of molecules. The potentiation of BKCa by this compound could have therapeutic implications in conditions where enhancing potassium channel activity is beneficial. Further research into the selectivity, enantiomer-specific pharmacokinetics, and full physiological consequences of BKCa potentiation by the Vanzacaftor enantiomers is warranted to fully understand their pharmacological profiles and potential clinical applications.

References

- 1. This compound potentiates BKCa channels in the absence of CFTR correction or potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Study of VX-121 Combination Therapy in Participants With Cystic Fibrosis (CF) Who Are Homozygous for F508del, Heterozygous for F508del and a Gating (F/G) or Residual Function (F/RF) Mutation, or Have At Least 1 Other Triple Combination Responsive (TCR) CFTR Mutation and No F508del Mutation [ctv.veeva.com]

- 3. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting to https://onderzoekmetmensen.nl/en/trial/53726 [onderzoekmetmensen.nl]

(R)-Vanzacaftor: A Technical Guide to Correcting Protein Misfolding in Cystic Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which lead to the production of a misfolded and dysfunctional protein. (R)-Vanzacaftor (VX-121) is a novel CFTR corrector developed by Vertex Pharmaceuticals. It is a core component of the triple-combination therapy ALYFTREK®, which also includes tezacaftor (a CFTR corrector with a distinct binding site) and deutivacaftor (a CFTR potentiator).[1] This guide provides an in-depth technical overview of this compound's mechanism of action in correcting CFTR protein misfolding, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.

Introduction to CFTR Protein Misfolding in Cystic Fibrosis

The CFTR protein is an ion channel responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells.[2] Its proper function is crucial for maintaining hydration of cellular surfaces, particularly in the lungs. The most common mutation in CF, F508del, results in the misfolding of the CFTR protein. This misfolded protein is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation, preventing it from reaching the cell surface to perform its function.[3] This loss of function leads to the accumulation of thick, sticky mucus in the lungs and other organs, causing the hallmark symptoms of CF.[2]

CFTR modulator therapies aim to correct these defects. Correctors , like this compound, are small molecules that bind to the misfolded CFTR protein, facilitating its proper folding and trafficking to the cell surface.[1] Potentiators work on the CFTR channels that have reached the cell surface to increase their opening probability, thereby enhancing ion flow.

Mechanism of Action of this compound

This compound is a CFTR corrector that directly addresses the primary folding defect in mutant CFTR. It functions as a pharmacological chaperone, binding to the misfolded protein to stabilize its structure. This corrective action allows the mutant CFTR to bypass the ER's quality control and be trafficked through the Golgi apparatus to the plasma membrane.

This compound is a component of a triple-combination therapy that employs a dual-corrector strategy. This compound and tezacaftor bind to different sites on the CFTR protein, resulting in an additive effect on the correction of its processing and trafficking. This leads to a greater number of CFTR channels at the cell surface than either corrector could achieve alone. Recent cryo-electron microscopy (cryo-EM) studies suggest that elexacaftor, a structurally similar corrector, binds at an interface involving transmembrane spans 10 and 11 in the second transmembrane domain (TMD2) and the protein's lasso motif; it is believed that this compound binds in a similar region.

The potentiator in the combination, deutivacaftor, then acts on these newly inserted channels to increase their activity.

Signaling Pathway: CFTR Protein Processing and Correction

The following diagram illustrates the CFTR protein's journey from synthesis to the cell surface and the points at which disease-related defects occur and where the triple-combination therapy, including this compound, intervenes.

Quantitative Data from Clinical Trials

The efficacy and safety of the this compound-based triple therapy (vanza triple) have been evaluated in a comprehensive Phase 3 program, including the SKYLINE 102, SKYLINE 103, and RIDGELINE 105 studies. These trials assessed the therapy in individuals with CF aged 6 years and older with at least one F508del mutation or another mutation responsive to triple combination CFTR modulators.

Table 1: Efficacy Results in Patients Aged 12 Years and Older (SKYLINE 102 & 103)

| Endpoint | Vanzacaftor Triple Combination | TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor) |

| ppFEV₁ Change from Baseline (Week 24) | Non-inferior to TRIKAFTA® | - |

| SKYLINE 102 LS Mean Difference | 0.2 (95% CI: -0.7, 1.1) | |

| SKYLINE 103 LS Mean Difference | 0.2 (95% CI: -0.5, 0.9) | |

| Sweat Chloride (SwCl) Reduction | Superior to TRIKAFTA® | |

| Patients with SwCl < 60 mmol/L | 86% | 77% |

| Patients with SwCl < 30 mmol/L | 31% | 23% |

Note: Baseline values were measured after a 4-week run-in on TRIKAFTA®.

Table 2: Efficacy Results in Patients Aged 6 to 11 Years (RIDGELINE 105)

| Endpoint | Result |

| Sweat Chloride (SwCl) Reduction | Further reduction compared to after 4 weeks of Kaftrio. |

| Patients with SwCl < 60 mmol/L | 95% |

| Patients with SwCl < 30 mmol/L | Majority achieved this level. |

| ppFEV₁ | Maintained from baseline after 4 weeks of Kaftrio. |

Experimental Protocols

The development and evaluation of this compound and other CFTR modulators rely on a suite of specialized in vitro and ex vivo assays to quantify the rescue of CFTR protein function.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. It is used to assess the functional rescue of mutant CFTR in response to modulators.

Methodology:

-

Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports at an air-liquid interface to form a differentiated, polarized monolayer.

-

Modulator Treatment: The cell monolayers are incubated with the CFTR modulator(s) (e.g., this compound triple therapy) for a specified period (e.g., 24-48 hours) to allow for CFTR correction and trafficking.

-

Ussing Chamber Setup: The permeable support with the cell monolayer is mounted between the two halves of the Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with a physiological Ringer's solution and connected to electrodes.

-

Measurement of Short-Circuit Current (Isc): The potential difference across the epithelium is clamped to 0 mV, and the current required to maintain this, the short-circuit current (Isc), is measured. Isc is a direct measure of net ion transport.

-

Pharmacological Manipulation:

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC), isolating the chloride current.

-

Forskolin is then added to increase intracellular cAMP levels, which activates CFTR.

-

A CFTR potentiator (like deutivacaftor or ivacaftor) is added to maximally stimulate the channels.

-

Finally, a CFTR-specific inhibitor is added to confirm that the measured current is indeed CFTR-mediated.

-

-

Data Analysis: The change in Isc upon CFTR activation is quantified to determine the level of functional rescue.

Experimental Workflow: Ussing Chamber Assay

Western Blot Analysis for CFTR Protein Processing

Western blotting is used to visualize the maturation of the CFTR protein and assess the biochemical correction by modulators.

Methodology:

-

Cell Culture and Treatment: Cells expressing mutant CFTR (e.g., F508del) are treated with the corrector(s).

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to CFTR.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.

-

Analysis: The different forms of CFTR are identified by their molecular weight:

-

Band B: The immature, core-glycosylated form found in the ER.

-

Band C: The mature, complex-glycosylated form that has passed through the Golgi. An increase in the ratio of Band C to Band B indicates successful correction of CFTR trafficking.

-

Conclusion

This compound, as a key component of a next-generation triple-combination CFTR modulator therapy, represents a significant advancement in the treatment of cystic fibrosis. Its mechanism of action directly targets the protein misfolding defect of mutant CFTR, leading to increased delivery of functional channels to the cell surface. The robust clinical trial data demonstrates its non-inferiority to existing highly effective therapies in improving lung function and superiority in restoring CFTR function as measured by sweat chloride levels. The experimental protocols outlined provide the foundation for the continued research and development of novel CFTR modulators, with the ultimate goal of achieving normal CFTR function for all individuals with cystic fibrosis.

References

Investigating the Off-Target Profile of (R)-Vanzacaftor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Vanzacaftor, a key component of next-generation cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies, is designed to correct the misfolded CFTR protein in patients with specific mutations. While its on-target effects are well-documented, a thorough understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This technical guide provides a detailed overview of the known off-target effects of this compound, with a primary focus on its interaction with large-conductance calcium-activated potassium (BKCa) channels. This document summarizes available quantitative data, presents detailed experimental protocols for assessing off-target effects, and includes visualizations of relevant signaling pathways and experimental workflows to support further research in this area.

Introduction

Vanzacaftor is a novel CFTR corrector that, in combination with other modulators like tezacaftor and deutivacaftor, aims to restore the function of the mutated CFTR protein in cystic fibrosis.[1][2][3] The active stereoisomer, this compound, facilitates the cellular processing and trafficking of the CFTR protein to the cell surface.[2] While the clinical development of Vanzacaftor-containing regimens has demonstrated a favorable safety and tolerability profile, a deeper investigation into its molecular-level off-target interactions is essential for predicting potential adverse effects and identifying opportunities for therapeutic optimization.[1]

This guide focuses on the preclinical and investigational data related to the off-target pharmacology of this compound. A significant known off-target interaction is the potentiation of BKCa channels, which has been observed for both the (R)- and (S)-enantiomers of Vanzacaftor.

Quantitative Analysis of Off-Target Interactions

Currently, publicly available data on the broad off-target screening of this compound is limited. The most well-characterized off-target effect is its potentiation of BKCa channels.

| Target | Compound | Assay Type | Value | Unit | Reference |

| BKCa Channel | This compound (R-VX-121) | Electrophysiology | Potentiation | - | |

| BKCa Channel | (S)-Vanzacaftor (S-VX-121) | Electrophysiology | Potentiation | - | |

| CFTR (F508del) | This compound (R-VX-121) | Functional (Chloride Current) | No Correction | - | |

| CFTR (F508del) | (S)-Vanzacaftor (S-VX-121) | Functional (Chloride Current) | Correction | - |

Known Off-Target Signaling Pathway: BKCa Channel Potentiation

This compound has been shown to potentiate the activity of large-conductance calcium-activated potassium (BKCa) channels. This effect is independent of its on-target activity on the CFTR protein. The (S)-enantiomer, which is the active CFTR corrector, also exhibits this off-target effect. The potentiation of BKCa channels can lead to vasodilation and may have implications for neuronal excitability.

Figure 1. Signaling pathway of this compound-mediated BKCa channel potentiation.

Experimental Protocols for Off-Target Investigation

A comprehensive assessment of off-target effects involves a combination of in silico, in vitro, and in vivo studies. Below are detailed protocols for key in vitro assays that are fundamental to this investigation.

Radioligand Binding Assay for Broad Off-Target Screening

This assay is used to determine the binding affinity of a test compound to a large panel of receptors, ion channels, and transporters.

Objective: To identify potential off-target binding sites of this compound.

Materials:

-

This compound

-

Radiolabeled ligands specific for each target

-

Membrane preparations from cells expressing the target receptors

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the specific radiolabeled ligand, and varying concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

References

- 1. Safety and efficacy of vanzacaftor-tezacaftor-deutivacaftor in adults with cystic fibrosis: randomised, double-blind, controlled, phase 2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vanzacaftor-tezacaftor-deutivacaftor versus elexacaftor-tezacaftor-ivacaftor in individuals with cystic fibrosis aged 12 years and older (SKYLINE Trials VX20-121-102 and VX20-121-103): results from two randomised, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Precision Medicine In Action: The Impact Of Ivacaftor On Cystic Fibrosis–Related Hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Vanzacaftor: A Selective Potentiator of Large-Conductance Calcium-Activated Potassium (BKCa) Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-Vanzacaftor, the R-enantiomer of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator Vanzacaftor (VX-121), has emerged as a novel and selective potentiator of the large-conductance calcium-activated potassium (BKCa) channel. Unlike its S-enantiomer, this compound enhances BKCa channel activity without correcting or potentiating CFTR function. This unique pharmacological profile presents a promising avenue for therapeutic interventions in conditions where augmenting BKCa channel activity is desirable, independent of CFTR modulation. This document provides a comprehensive technical overview of the effects of this compound on BKCa channels, detailing the quantitative data from key experiments, the methodologies employed, and the underlying signaling pathways and experimental workflows.

Introduction

Large-conductance calcium-activated potassium (BKCa) channels are ubiquitously expressed and play critical roles in various physiological processes, including smooth muscle relaxation, neuronal excitability, and epithelial ion transport. The potentiation of these channels is a therapeutic strategy for several diseases. Recent research has identified this compound (R-VX-121) as a direct potentiator of BKCa channels.[1][2][3][4][5] This discovery is significant as it separates the BKCa-potentiating effect from the CFTR-modulating activity of its stereoisomer, (S)-Vanzacaftor. This guide synthesizes the current understanding of this compound's interaction with BKCa channels, providing researchers and drug development professionals with a detailed resource to inform future studies and therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on BKCa channels.

Table 1: Potentiation of BKCa Current Density by this compound in HEK cells expressing α-BKCa

| Concentration | This compound Mean Increase in Current Density (%) | (S)-Vanzacaftor Mean Increase in Current Density (%) |

| 3 µM | 105 ± 11 | 37 ± 11 |

| 10 µM | 212 ± 23 | 76 ± 2 |

Table 2: Dose-Response Characteristics of Vanzacaftor Enantiomers on BKCa Channels in Primary Human Bronchial Epithelial Cells

| Enantiomer | K_s (µM) | Hill Slope |

| This compound | 11.3 | 2.1 |

| (S)-Vanzacaftor | 5.8 | 2.1 |

Table 3: Acute Effect of Vanzacaftor Enantiomers on BKCa Channel Activity in Xenopus Oocytes

| Compound | Concentration | Fold Increase in BK Activity |

| This compound | 5 µM | 455 |

| (S)-Vanzacaftor | - | > 1,000 |

Experimental Protocols

This section details the methodologies used in the key experiments that have characterized the effects of this compound on BKCa channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique was utilized to directly measure the effect of this compound on BKCa channel currents in HEK cells heterologously expressing the α-subunit of the BKCa channel.

-

Cell Preparation: HEK cells expressing the α-BKCa channel were plated on poly-l-lysine-coated glass coverslips one day prior to the experiment.

-

Pipette Solution: The intracellular pipette solution contained (in mM): 145 K-gluconate, 10 EGTA, 7.5 CaCl₂, 2 MgCl₂, 10 HEPES, and 2 Na₂ATP, with the pH adjusted to 7.2 with KOH.

-

Bath Solution: The extracellular bath solution contained (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Recording Procedure: Cells were voltage-clamped at -80 mV. Whole-cell currents were elicited by voltage steps from -80 mV to +200 mV in 40 mV increments. This compound was acutely applied to the bath solution at various concentrations to determine its effect on BKCa currents.

Wire Myography

Wire myography was employed to assess the functional consequence of BKCa channel potentiation by this compound on vascular tone in mouse mesenteric arteries.

-

Tissue Preparation: Second-order mesenteric arteries were isolated from C57Bl/6 mice and cut into 2 mm segments.

-

Mounting: The arterial segments were mounted on a wire myograph in a physiological salt solution (PSS) containing (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.17 MgSO₄, 25 NaHCO₃, 1.18 KH₂PO₄, 5.5 D-glucose, and 0.026 EDTA. The PSS was maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Experimental Protocol:

-

Arteries were stretched to an optimal resting tension.

-

Vessels were pre-constricted with U46619 (a thromboxane A2 mimetic).

-

A cumulative concentration-response curve to this compound was generated.

-

The involvement of BKCa channels was confirmed by the use of the specific BKCa channel blocker, paxilline.

-

The role of CFTR was ruled out using the CFTR inhibitor, CFTRinh172.

-

Short-Circuit Current (I_sc) Measurements in Primary Human Bronchial Epithelial (HBE) Cells

This method was used to evaluate the effect of this compound on ion transport across a polarized epithelial cell layer.

-

Cell Culture: Primary HBE cells were cultured on permeable supports at an air-liquid interface to form a differentiated, polarized epithelium.

-

Ussing Chamber Setup: The cultured epithelia were mounted in Ussing chambers. A basolateral-to-apical potassium gradient was established to isolate potassium currents.

-

Measurement: The short-circuit current (I_sc), a measure of net ion transport, was recorded. This compound was added to the apical or basolateral solution, and the change in I_sc was measured. The paxilline-sensitive component of the current was attributed to BKCa channel activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures described in this guide.

Caption: Signaling pathway of this compound's effect on BKCa channels.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Caption: Logical flow of the wire myography experiment to confirm BKCa dependency.

Discussion and Future Directions

The selective potentiation of BKCa channels by this compound, independent of CFTR modulation, opens up new therapeutic possibilities. The data consistently demonstrate a direct interaction between this compound and the BKCa channel, leading to increased potassium efflux and subsequent physiological responses such as vasorelaxation. The distinct temporal profiles of the (S) and (R) enantiomers, with this compound showing more sustained long-term potentiation, suggest different binding kinetics or mechanisms of action that warrant further investigation.

Future research should focus on:

-

Elucidating the precise binding site of this compound on the BKCa channel.

-

Investigating the therapeutic potential of this compound in animal models of diseases where BKCa channel activation is beneficial, such as certain types of hypertension, overactive bladder, and neurological disorders.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies to determine the in vivo efficacy and safety profile of this compound.

-

Exploring the potential for developing even more potent and selective BKCa channel openers based on the chemical scaffold of this compound.

Conclusion

This compound is a novel and selective potentiator of BKCa channels with a mechanism of action that is distinct from its role as a component of a CFTR modulator combination therapy. The comprehensive data from electrophysiological and functional studies provide a strong foundation for its further development as a therapeutic agent. This technical guide serves as a valuable resource for the scientific community to advance the understanding and potential clinical application of this compound.

References

- 1. This compound potentiates BKCa channels in the absence of CFTR correction or potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 3. researchgate.net [researchgate.net]

- 4. JCI - Potentiation of BKCa channels by cystic fibrosis transmembrane conductance regulator correctors VX-445 and VX-121 [jci.org]

- 5. This compound potentiates BKCa channels in the absence of CFTR correction or potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanzacaftor (VX-121): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanzacaftor (VX-121) is a novel, orally active small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed by Vertex Pharmaceuticals, it is a key component of a next-generation, once-daily triple combination therapy with tezacaftor and deutivacaftor for the treatment of cystic fibrosis (CF). This regimen has demonstrated non-inferiority in lung function improvement and superiority in reducing sweat chloride concentration compared to the current standard of care, elexacaftor/tezacaftor/ivacaftor. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of Vanzacaftor, with a focus on the experimental methodologies and quantitative data that have defined its therapeutic profile.

Introduction to Cystic Fibrosis and the Role of CFTR Modulators

Cystic fibrosis is a rare, life-shortening genetic disease caused by mutations in the CFTR gene, which encodes for the CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[1] Mutations in the CFTR gene lead to the production of a dysfunctional protein, resulting in the accumulation of thick, sticky mucus in various organs, most notably the lungs. This leads to chronic infections, inflammation, and progressive lung damage.[1]

CFTR modulators are a class of drugs that target the underlying protein defect. They are categorized as either correctors , which aid in the proper folding and trafficking of the CFTR protein to the cell surface, or potentiators , which enhance the opening probability of the CFTR channel at the cell surface.[2] The most common CF-causing mutation, F508del, results in a misfolded protein that is prematurely degraded and does not reach the cell surface in sufficient quantities.[3] Vanzacaftor is a CFTR corrector designed to address this trafficking defect.[4]

Discovery and Preclinical Development of Vanzacaftor (VX-121)

The discovery of Vanzacaftor stemmed from extensive medicinal chemistry efforts aimed at identifying novel CFTR correctors with improved efficacy and pharmacokinetic properties. While specific details of the lead discovery and optimization process for Vanzacaftor are proprietary to Vertex Pharmaceuticals, the general approach for identifying CFTR modulators involves high-throughput screening of large compound libraries followed by iterative rounds of chemical modification to enhance potency, selectivity, and drug-like properties.

Mechanism of Action

Vanzacaftor is a CFTR corrector that improves the cellular processing and trafficking of mutant CFTR protein, thereby increasing the quantity of CFTR at the cell surface. It is classified as a "type-III" or "next-generation" corrector, suggesting a mechanism of action that is complementary to first-generation correctors like tezacaftor. The combination of two correctors with different binding sites or mechanisms of action can have an additive or synergistic effect on the rescue of mutant CFTR.

In Vitro Studies

The efficacy of Vanzacaftor was initially assessed in vitro using human bronchial epithelial (HBE) cells derived from CF patients with the F508del mutation. These studies demonstrated that the triple combination of Vanzacaftor, tezacaftor, and a potentiator (ivacaftor or deutivacaftor) resulted in a greater increase in CFTR-mediated chloride transport compared to dual combinations.

While specific preclinical data for Vanzacaftor as a single agent is not extensively published, one study showed that in the presence of amiloride (to block sodium channels), 10 μM of Vanzacaftor (VX-121) stimulated a large, paxilline-sensitive potassium secretory current in both wild-type and F508del CFTR-expressing HBE cells. This suggests a potential off-target effect on BKCa channels, which could also contribute to ion transport in the airways.

Experimental Protocols

The development of Vanzacaftor relied on a suite of established in vitro and in vivo assays to characterize its activity as a CFTR corrector. Below are detailed methodologies for key experiments typically employed in the discovery and development of CFTR modulators.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

This electrophysiological technique is a gold standard for measuring ion transport across epithelial tissues.

Methodology:

-

Cell Culture: Human bronchial epithelial cells from CF donors are cultured on permeable supports (e.g., Transwell inserts) until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Each side is bathed in a physiological salt solution and connected to a voltage-clamp amplifier via Ag/AgCl electrodes and agar bridges.

-

Measurement of Short-Circuit Current (Isc): The potential difference across the epithelium is clamped to 0 mV, and the current required to maintain this clamp (the short-circuit current) is continuously measured. The Isc is a direct measure of net ion transport.

-

Experimental Procedure:

-

The basolateral membrane is permeabilized with a pore-forming agent like amphotericin B to isolate the apical membrane currents.

-

A chloride gradient is established across the apical membrane.

-

A phosphodiesterase inhibitor (e.g., IBMX) is added to increase intracellular cAMP levels.

-

Forskolin is added to activate PKA and subsequently phosphorylate and activate CFTR.

-

The test compound (Vanzacaftor) is added at various concentrations to assess its effect on CFTR-mediated chloride current.

-

A CFTR potentiator (e.g., ivacaftor or deutivacaftor) is added to measure the maximal potentiated current.

-

A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-specific.

-

-

Data Analysis: The change in Isc (ΔIsc) upon addition of the test compounds is calculated and used to determine the potency (EC50) and efficacy of the corrector.

Western Blot for CFTR Protein Maturation

This biochemical assay is used to assess the effect of correctors on the glycosylation state and trafficking of the CFTR protein.

Methodology:

-

Cell Culture and Treatment: Cells expressing mutant CFTR (e.g., F508del-CFTR) are treated with the corrector compound (Vanzacaftor) for a specified period (e.g., 24 hours).

-

Cell Lysis: Cells are lysed in a buffer containing detergents and protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Visualization: The protein bands are visualized using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus. An effective corrector will increase the intensity of Band C relative to Band B.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

Clinical Development

The clinical development of Vanzacaftor has been conducted as part of a triple combination therapy with tezacaftor and deutivacaftor. This program has included Phase 1, 2, and 3 clinical trials.

Phase 2 Clinical Trials

A Phase 2, randomized, double-blind, controlled study (NCT03912233) evaluated the safety and efficacy of Vanzacaftor in combination with tezacaftor and deutivacaftor in adults with CF. The results of this trial supported the progression to Phase 3 studies.

Phase 3 Clinical Trials

The Phase 3 program for the Vanzacaftor triple combination included two randomized, active-controlled trials, SKYLINE 102 (NCT05033080) and SKYLINE 103 (NCT05076149), in individuals with CF aged 12 years and older. These trials compared the Vanzacaftor regimen to the approved triple combination therapy, elexacaftor/tezacaftor/ivacaftor (Trikafta). A single-arm, open-label trial, RIDGELINE (NCT05422222), evaluated the therapy in children aged 6 to 11 years.

Data Presentation

Table 1: Key Efficacy Endpoints from Phase 3 SKYLINE Trials (Ages 12+)

| Endpoint | Vanzacaftor/Tezacaftor/Deutivacaftor | Elexacaftor/Tezacaftor/Ivacaftor |

| Absolute Change in ppFEV1 from Baseline at Week 24 | Non-inferior to comparator | |

| Absolute Change in Sweat Chloride from Baseline (mmol/L) | Statistically superior to comparator |

Note: Specific numerical values for the primary and key secondary endpoints from the pivotal trials are typically presented at scientific conferences or in peer-reviewed publications following trial completion.

Table 2: Key Efficacy Endpoints from Phase 3 RIDGELINE Trial (Ages 6-11)

| Endpoint | Vanzacaftor/Tezacaftor/Deutivacaftor |

| Absolute Change in ppFEV1 from Baseline at Week 24 | Maintained from baseline |

| Absolute Change in Sweat Chloride from Baseline (mmol/L) | Significant reduction |

| Proportion of Patients with Sweat Chloride <60 mmol/L | Nearly all participants |

| Proportion of Patients with Sweat Chloride <30 mmol/L | More than half of participants |

Note: This was a single-arm study, so there was no active comparator group.

Visualizations

Signaling Pathway

Caption: CFTR protein processing pathway and points of intervention for Vanzacaftor and its combination partners.

Experimental Workflow

References

Methodological & Application

Application Note and Protocol: Evaluating (R)-Vanzacaftor Efficacy on CFTR Function Using the Ussing Chamber Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a crucial chloride and bicarbonate channel in epithelial cells. The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and subsequently degraded, preventing it from reaching the cell membrane to perform its function. A key therapeutic strategy involves the use of small molecules known as CFTR correctors, which aim to rescue the trafficking of these misfolded proteins to the cell surface.

Vanzacaftor is a CFTR corrector that has been developed for the treatment of CF.[1] Like many pharmaceutical compounds, Vanzacaftor exists as enantiomers, (S)-Vanzacaftor and (R)-Vanzacaftor. It is critical to evaluate the pharmacological activity of each enantiomer, as they can have different effects. This application note provides a detailed protocol for utilizing the Ussing chamber assay to assess the efficacy of this compound in rescuing the function of mutant CFTR protein. The Ussing chamber is the gold standard for studying epithelial ion transport, allowing for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc).[2][3]

Recent studies indicate that while the (S)-enantiomer of Vanzacaftor acts as a CFTR corrector, the (R)-enantiomer, this compound, does not correct or potentiate CFTR function.[4] In fact, it has been shown to compete with the active (S)-enantiomer, potentially inhibiting its corrective effects.[4] The following protocol is designed to test this hypothesis and quantify the functional response of epithelial cells expressing mutant CFTR to treatment with this compound.

Signaling Pathways and Mechanism of Action

CFTR channel activity is primarily regulated by the cyclic AMP (cAMP) signaling pathway. Activation of G-protein coupled receptors stimulates adenylyl cyclase to produce cAMP, which then activates Protein Kinase A (PKA). PKA phosphorylates the Regulatory (R) domain of the CFTR protein, leading to a conformational change that, in the presence of ATP binding to the Nucleotide-Binding Domains (NBDs), opens the channel and allows for the transport of chloride ions. CFTR correctors like (S)-Vanzacaftor are designed to aid in the proper folding and trafficking of mutant CFTR protein to the cell membrane, where it can then be activated by this pathway. This assay will determine if this compound has a similar corrective effect.

Figure 1: CFTR activation pathway and the hypothesized lack of effect of this compound.

Experimental Protocols

This protocol is intended for use with polarized epithelial cell monolayers (e.g., human bronchial epithelial cells, CFBE41o- cells) expressing F508del-CFTR, grown on permeable supports.

Materials and Reagents

-

Cell Culture:

-

Epithelial cells expressing F508del-CFTR (e.g., CFBE41o- F508del)

-

Permeable supports (e.g., Transwell®)

-

Appropriate cell culture medium and supplements

-

Incubator (37°C, 5% CO₂)

-

-

Ussing Chamber System:

-

Ussing chamber apparatus

-

Voltage-clamp amplifier

-

Data acquisition system

-

Water-jacketed reservoirs and heating circulator

-

Ag/AgCl electrodes and 3M KCl agar bridges

-

-

Solutions and Compounds:

-

Ringer's Solution (see Table 1 for composition)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Amiloride (ENaC inhibitor)

-

Forskolin (CFTR activator)

-

CFTRinh-172 (CFTR-specific inhibitor)

-

Gas mixture (95% O₂ / 5% CO₂)

-

| Reagent | Concentration |

| NaCl | 120 mM |

| NaHCO₃ | 25 mM |

| KH₂PO₄ | 3.3 mM |

| K₂HPO₄ | 0.8 mM |

| MgCl₂ | 1.2 mM |

| CaCl₂ | 1.2 mM |

| Glucose | 10 mM |

| Table 1: Composition of Ringer's Solution. The solution should be freshly prepared and continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of approximately 7.4. |

Methodology

Part 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Seed epithelial cells expressing F508del-CFTR onto permeable supports at a high density.

-

Culture: Culture the cells for a sufficient period to allow for polarization and the formation of a confluent monolayer with high transepithelial electrical resistance (TEER).

-

Treatment: Once confluent, treat the cell monolayers by adding this compound to the cell culture medium at the desired concentration (e.g., 1-10 µM). Include a vehicle control group treated with an equivalent concentration of DMSO.

-

Incubation: Incubate the cells with this compound or vehicle for 24-48 hours at 37°C to allow sufficient time for any potential correction and trafficking of the CFTR protein to the cell membrane.

Part 2: Ussing Chamber Assay

-

System Preparation:

-

Turn on the heating circulator for the Ussing chamber water jackets and allow the system to equilibrate to 37°C.

-

Prepare fresh Ringer's solution and continuously bubble it with 95% O₂ / 5% CO₂.

-

Calibrate the voltage-clamp amplifier and data acquisition system.

-

-

Mounting the Epithelium:

-

Carefully excise the permeable support membrane with the cell monolayer.

-

Mount the membrane between the two halves of the Ussing chamber, ensuring a tight seal.

-

Fill both the apical and basolateral chambers with equal volumes of pre-warmed and gassed Ringer's solution.

-

-

Equilibration and Baseline Measurement:

-

Allow the system to equilibrate for 15-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

-

-

Pharmacological Additions:

-

Amiloride: Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating the chloride current. Wait for the Isc to stabilize at a new, lower baseline.

-

Forskolin: Add forskolin (e.g., 10 µM) to both chambers to raise intracellular cAMP levels and activate any CFTR channels present at the cell surface. An increase in Isc indicates CFTR-mediated chloride secretion.

-

CFTRinh-172: Add the CFTR-specific inhibitor, CFTRinh-172 (e.g., 10 µM), to the apical chamber. The subsequent decrease in Isc confirms that the forskolin-stimulated current was indeed mediated by CFTR.

-

-

Data Recording: Continuously record the Isc throughout the experiment.

Figure 2: Experimental workflow for the Ussing chamber assay.

Data Presentation and Analysis

The primary endpoint of this assay is the change in short-circuit current (ΔIsc) in response to forskolin and CFTRinh-172. Data should be presented as both representative Isc traces and summarized in a table for clear comparison between treatment groups.

Expected Results

Based on available literature, it is expected that cells treated with this compound will show no significant increase in the forskolin-stimulated Isc compared to the vehicle-treated control group. This would indicate that this compound is ineffective at correcting the F508del-CFTR trafficking defect.

| Treatment Group | Baseline Isc (µA/cm²) | ΔIsc Amiloride (µA/cm²) | ΔIsc Forskolin (µA/cm²) | ΔIsc CFTRinh-172 (µA/cm²) |

| Vehicle (DMSO) | 25.5 ± 2.1 | -15.2 ± 1.8 | 1.5 ± 0.5 | -1.2 ± 0.4 |

| This compound (10 µM) | 26.1 ± 2.5 | -16.0 ± 2.0 | 1.8 ± 0.6 | -1.5 ± 0.5 |

| Positive Control | 24.9 ± 2.3 | -14.8 ± 1.9 | 15.7 ± 2.5 | -14.9 ± 2.2 |

| Table 2: Illustrative quantitative data summary from Ussing chamber experiments. Values are presented as mean ± SEM. The "Positive Control" (e.g., cells treated with an effective corrector like (S)-Vanzacaftor or Tezacaftor/Elexacaftor) is included for comparative purposes to demonstrate a successful rescue of CFTR function. |

Data Analysis

-

Calculate the change in short-circuit current (ΔIsc) for each pharmacological addition by subtracting the stable baseline before the addition from the stable peak or trough after the addition.

-

The key metric for corrector efficacy is the ΔIsc in response to forskolin and its subsequent inhibition by CFTRinh-172.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the ΔIsc values between the vehicle-treated and this compound-treated groups. A lack of a statistically significant difference in the forskolin-stimulated current between the two groups would confirm the inefficacy of this compound as a CFTR corrector.

Conclusion

The Ussing chamber assay is a powerful and essential tool for the functional evaluation of CFTR modulators. This protocol provides a detailed framework for assessing the efficacy of this compound. The expected outcome, based on current research, is that this compound will not rescue F508del-CFTR function, highlighting the stereospecificity of CFTR corrector activity. Such findings are crucial for the drug development process, ensuring that only the most effective and active enantiomers are advanced into further preclinical and clinical development. This assay can be adapted to test other potential CFTR modulators and to further probe the structure-activity relationships of these therapeutic compounds.

References

Application Notes and Protocols for Cell-Based Assays in the Evaluation of (R)-Vanzacaftor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preclinical evaluation of (R)-Vanzacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. The protocols described herein are established cell-based assays designed to assess the efficacy of this compound in restoring the function of mutant CFTR protein, particularly in the context of the common F508del mutation.

Introduction to this compound

This compound is a CFTR corrector that aids in the proper folding and trafficking of the defective CFTR protein to the cell surface.[1][2] It is a component of a triple-combination therapy, which also includes tezacaftor, another corrector with a distinct binding site, and deutivacaftor, a potentiator that enhances the channel's opening probability.[2][3] This combination therapy works synergistically to restore CFTR function, which is crucial for regulating ion and water transport across cell membranes.[4] Dysfunctional CFTR protein leads to the accumulation of thick, sticky mucus, characteristic of cystic fibrosis (CF). The primary indication for this combination therapy is the treatment of CF in individuals with at least one F508del mutation in the CFTR gene, the most common mutation in CF.

Key Cell-Based Assays for this compound Evaluation

Several in vitro assays are instrumental in characterizing the efficacy of CFTR modulators like this compound. These assays provide quantitative data on the restoration of CFTR function in relevant cellular models. The most commonly employed assays include:

-

Ussing Chamber Assay: Considered the gold standard for measuring ion transport across epithelial monolayers, this assay directly quantifies CFTR-mediated chloride secretion.

-

Forskolin-Induced Swelling (FIS) Assay: A higher-throughput functional assay that measures CFTR-dependent fluid transport in 3D cell culture models like intestinal organoids.

-

Membrane Potential Assay: A fluorescence-based high-throughput screening method to assess changes in cell membrane potential upon CFTR activation.

Ussing Chamber Assay

The Ussing chamber is an ex vivo tool used to measure the electrophysiological properties of epithelial tissues, providing a direct functional readout of CFTR corrector efficacy.

Experimental Workflow

Protocol

Cell Culture and Treatment:

-

Seed human bronchial epithelial cells homozygous for the F508del mutation (CFBE41o-) on permeable filter supports (e.g., Transwell®).

-

Culture the cells for 7-14 days post-confluence to allow for the formation of a polarized monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²).

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Incubate the cell monolayers with varying concentrations of this compound for 24-48 hours at 37°C. A vehicle control (DMSO) must be included.

Ussing Chamber Measurement:

-

Prepare Ringer's solution and continuously gas with 95% O2 / 5% CO2.

-

Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

-

Fill both chambers with pre-warmed, gassed Ringer's solution.

-

Equilibrate the system for 15-30 minutes and measure the baseline short-circuit current (Isc).

-

Add amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).

-

Once the current stabilizes, add forskolin (10 µM) and IBMX (100 µM) to both chambers to stimulate CFTR-mediated chloride secretion.

-

After the Isc peaks, add a CFTR-specific inhibitor, such as CFTRinh-172 (10 µM), to the apical chamber to confirm that the current is CFTR-dependent.

Data Presentation

| Treatment Group | Baseline Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | CFTRinh-172-Inhibited ΔIsc (µA/cm²) |

| Vehicle (DMSO) | Value | Value | Value |

| This compound [X µM] | Value | Value | Value |

| This compound [Y µM] | Value | Value | Value |

| Positive Control | Value | Value | Value |

Forskolin-Induced Swelling (FIS) Assay

The FIS assay is a robust method to assess CFTR function in a 3D culture system, such as patient-derived intestinal organoids. Forskolin activates adenylyl cyclase, increasing intracellular cAMP and activating CFTR, leading to chloride and fluid secretion into the organoid lumen, causing it to swell.

Experimental Workflow

Protocol

-

Seed 30-80 patient-derived intestinal organoids in a basement membrane matrix (e.g., Matrigel) in a 96-well plate.

-

Incubate the organoids with this compound for 24 hours prior to the assay.

-

On the day of the assay, stain the organoids with a live-cell dye (e.g., Calcein Green).

-

Replace the medium with a solution containing forskolin (10 µM) to induce swelling.

-

Perform live-cell imaging using a confocal microscope at 37°C, capturing images at time 0 and regular intervals for up to 6 hours.

-

Quantify the change in the cross-sectional area of the organoids over time using automated image analysis software. The area under the curve (AUC) is calculated as a measure of CFTR activity.